molecular formula C27H27N3O4 B11017536 Methyl 4-[(12AS)-2-cyclopentyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate

Methyl 4-[(12AS)-2-cyclopentyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate

Cat. No.: B11017536
M. Wt: 457.5 g/mol
InChI Key: RWZQFMPQBXDISQ-XADRRFQNSA-N
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Description

Methyl 4-[(12AS)-2-cyclopentyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate is a complex organic compound with a unique structure that includes a pyrazino[1,2-B]beta-carboline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(12AS)-2-cyclopentyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate typically involves multiple steps. The process begins with the preparation of the pyrazino[1,2-B]beta-carboline core, followed by the introduction of the cyclopentyl group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(12AS)-2-cyclopentyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using halides or electrophilic substitution using acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(12AS)-2-cyclopentyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-[(12AS)-2-cyclopentyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(12aS)-1,4-dioxo-2-(2-thienylmethyl)-1,2,3,4,6,7,12,12a-octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indol-6-yl]benzoate
  • Sodium (4R,12aS)-9-{[(2,4-difluorophenyl)methyl]carbamoyl}-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazin-7-olate

Uniqueness

Methyl 4-[(12AS)-2-cyclopentyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl group and benzoate ester contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 4-[(8S)-6-cyclopentyl-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-2-yl]benzoate

InChI

InChI=1S/C27H27N3O4/c1-34-27(33)17-12-10-16(11-13-17)25-24-20(19-8-4-5-9-21(19)28-24)14-22-26(32)29(15-23(31)30(22)25)18-6-2-3-7-18/h4-5,8-13,18,22,25,28H,2-3,6-7,14-15H2,1H3/t22-,25?/m0/s1

InChI Key

RWZQFMPQBXDISQ-XADRRFQNSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C[C@@H]4N2C(=O)CN(C4=O)C5CCCC5)C6=CC=CC=C6N3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CC4N2C(=O)CN(C4=O)C5CCCC5)C6=CC=CC=C6N3

Origin of Product

United States

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